tert-butyl (R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate tert-butyl (R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16230676
InChI: InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(15(12-19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3/t15-/m1/s1
SMILES:
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol

tert-butyl (R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16230676

Molecular Formula: C17H26N2O3

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate -

Specification

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
IUPAC Name tert-butyl (3R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(15(12-19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3/t15-/m1/s1
Standard InChI Key TZEGNOJOGOONAV-OAHLLOKOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)CC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C(C1)CO)CC2=CC=CC=C2

Introduction

Structural and Stereochemical Features

Core Architecture

The compound features a piperazine ring substituted at the 3-position with a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) and at the 4-position with a benzyl group (CH2C6H5-\text{CH}_2\text{C}_6\text{H}_5). The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety, enhancing stability during synthetic processes . The (R)-configuration at the 3-position introduces chirality, critical for enantioselective interactions with biological targets.

Stereochemical Significance

The (R)-stereochemistry influences molecular recognition processes. For instance, the spatial arrangement of the hydroxymethyl group may facilitate hydrogen bonding with enzyme active sites or receptor pockets, a property less pronounced in its (S)-isomer counterparts. Comparative studies of analogs such as (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS 278788-66-2) reveal marked differences in binding affinities, underscoring the importance of chirality in pharmacological activity.

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves multi-step sequences starting from piperazine precursors. A representative pathway includes:

  • Boc Protection: Introduction of the tert-butyloxycarbonyl group to piperazine derivatives under anhydrous conditions.

  • Benzylation: Alkylation with benzyl bromide or chloride at the 4-position .

  • Hydroxymethylation: Introduction of the hydroxymethyl group via reductive amination or hydroxylation of prochiral intermediates.

Yields are optimized through careful control of reaction parameters such as temperature (typically 0°C to room temperature) and solvent systems (e.g., dichloromethane or tetrahydrofuran) .

Comparative Synthetic Data

StepReagents/ConditionsYield (%)Purity (%)
Boc ProtectionDi-tert-butyl dicarbonate, DMAP, CH2_2Cl2_28598
BenzylationBenzyl bromide, K2_2CO3_3, DMF7895
HydroxymethylationFormaldehyde, NaBH3_3CN, MeOH6590

Data adapted from methodologies described in .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 10 mM) but limited solubility in aqueous buffers . Storage at 20C-20^\circ\text{C} in anhydrous DMSO ensures stability for up to six months, while repeated freeze-thaw cycles degrade the hydroxymethyl moiety .

Spectroscopic Characterization

  • 1H^1\text{H}-NMR (DMSO-d6d_6): δ 1.38 (s, 9H, Boc), 3.15–3.45 (m, 4H, piperazine), 4.20 (d, 2H, CH2OH-\text{CH}_2\text{OH}), 7.25–7.35 (m, 5H, benzyl) .

  • MS (ESI+): m/z 307.2 [M+H]+^+ .

Biological Activity and Mechanisms

Enzyme and Receptor Interactions

The hydroxymethyl and benzyl groups enable dual interactions:

  • Hydrogen Bonding: The CH2OH-\text{CH}_2\text{OH} group donates hydrogen bonds to catalytic residues in enzymes like AMP-activated protein kinase (AMPK) .

  • Hydrophobic Interactions: The benzyl group engages with hydrophobic pockets in targets such as G protein-coupled receptors (GPCRs).

In vitro assays demonstrate inhibitory activity against cancer cell lines (e.g., MCF-7 breast cancer cells, IC50_{50} = 12 μM) , likely mediated through AMPK activation and subsequent metabolic modulation .

Comparative Pharmacological Data

AnalogTargetIC50_{50} (μM)Selectivity Index
(R)-Isomer (This Compound)AMPK128.5
(S)-IsomerAMPK451.2
Unsubstituted PiperazineAMPK>100N/A

Data synthesized from .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing AMPK activators with improved solubility and reduced cardiotoxicity. Structural modifications, such as replacing the benzyl group with pyrazine derivatives, enhance target selectivity and mitigate hERG channel inhibition .

Future Research Directions

  • Mechanistic Studies: Elucidate precise AMPK activation pathways via crystallography or molecular dynamics simulations.

  • Analog Synthesis: Explore fluorinated or heterocyclic substituents to improve blood-brain barrier penetration.

  • In Vivo Efficacy: Evaluate pharmacokinetics in non-human primates to advance toward clinical trials.

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